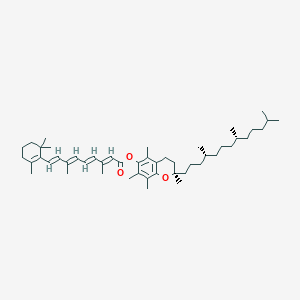

Tocoretinate

Vue d'ensemble

Description

La trétinoïne tocophéryl est un composé qui combine les avantages de la trétinoïne, un rétinoïde, et du tocophéryl, une forme de vitamine E. Ce composé est principalement utilisé en dermatologie pour son efficacité dans le traitement de diverses affections cutanées telles que l'acné vulgaire, le vieillissement cutané et l'hyperpigmentation . La trétinoïne tocophéryl est également connue pour ses propriétés anti-ulcéreuses et est utilisée dans le traitement des ulcères cutanés .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la trétinoïne tocophéryl implique l'estérification de l'acide rétinoïque tout-trans (trétinoïne) avec l'alpha-tocophérol. La réaction nécessite généralement un agent déshydratant pour faciliter le processus d'estérification. Une méthode courante consiste à dissoudre la trétinoïne dans du dichlorométhane et à la faire réagir avec l'alpha-tocophérol en présence d'un catalyseur .

Méthodes de production industrielle

La production industrielle de la trétinoïne tocophéryl suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La trétinoïne tocophéryl subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé est susceptible de se dégrader par oxydation lorsqu'il est exposé à la lumière et à l'air.

Photodégradation : La trétinoïne tocophéryl se dégrade lorsqu'elle est exposée à la lumière visible et aux rayons UV, en particulier aux longueurs d'onde inférieures à 480 nm.

Réactifs et conditions courantes

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou l'oxygène atmosphérique.

Photodégradation : L'exposition à des sources de lumière UV telles que les lampes fluorescentes UV-A peut induire une photodégradation.

Principaux produits formés

Photodégradation : Les produits de photodégradation comprennent divers isomères et produits de clivage du composé d'origine.

Applications de la recherche scientifique

La trétinoïne tocophéryl a un large éventail d'applications de recherche scientifique :

Dermatologie : Elle est utilisée dans le traitement de l'acné vulgaire, du vieillissement cutané et de l'hyperpigmentation.

Cicatrisation des plaies : Le composé favorise la cicatrisation des ulcères cutanés en facilitant la granulation tissulaire et la cicatrisation des plaies.

Nanotechnologie : Des nanofibres chargées de trétinoïne ont été développées pour l'administration cutanée topique, montrant un potentiel en tant que patchs anti-acné.

Mécanisme d'action

La trétinoïne tocophéryl exerce ses effets par un double mécanisme :

Applications De Recherche Scientifique

Dermatological Applications

Tocoretinate has been primarily utilized in dermatological treatments, particularly for conditions resistant to conventional therapies.

Treatment of Discoid Lupus Erythematosus (DLE)

A study documented two cases of refractory DLE treated with topical this compound. The patients exhibited significant improvements in skin atrophy, pigmentation, and erythema after one month of treatment. Notably, no side effects were reported, and the patients expressed satisfaction with the results, leading to prolonged use of the compound .

Table 1: Case Studies on this compound for DLE Treatment

| Patient | Initial Condition | Treatment Duration | Improvement Observed | Side Effects |

|---|---|---|---|---|

| 1 | Erosions, pigmentation | 18 months | Significant reduction in erythema and pigmentation | None |

| 2 | Erosions, atrophy | 11 months | Near complete resolution of lesions | None |

Efficacy in Lichen and Macular Amyloidosis

This compound has also shown promise in treating lichen amyloidosis and macular amyloidosis. In a clinical study involving ten patients, topical application resulted in varying degrees of improvement. Histological evaluations indicated normalization of epidermal differentiation markers such as involucrin and keratins .

Table 2: Clinical Outcomes of this compound in Amyloidosis

| Patient | Condition | Treatment Regimen | Clinical Outcome |

|---|---|---|---|

| 1 | Lichen amyloidosis | Daily topical application | Very good improvement |

| 2 | Macular amyloidosis | Daily topical application | Moderate improvement |

| ... | ... | ... | ... |

Neuroprotective Potential

Emerging research suggests that this compound may also have applications in neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta plaques, a hallmark feature of Alzheimer's pathology.

Table 3: Neuroprotective Effects of this compound

| Study Focus | Findings |

|---|---|

| Amyloid Beta Aggregation | Inhibition observed; potential therapeutic avenue |

| Neuroprotection Mechanisms | Antioxidant properties may protect nerve cells |

Conclusion and Future Directions

This compound demonstrates significant potential across various medical fields, particularly dermatology and neuroprotection. Its ability to improve skin conditions resistant to traditional therapies positions it as a valuable treatment option. However, further research through double-blind placebo-controlled studies is essential to confirm its efficacy and safety across broader patient populations.

Mécanisme D'action

Tretinoin tocoferil exerts its effects through a dual mechanism:

Comparaison Avec Des Composés Similaires

Composés similaires

Rétinol : Un précurseur de la trétinoïne, utilisé dans divers produits de soin de la peau pour ses propriétés anti-âge.

Isotretinoïne : Un rétinoïde utilisé par voie orale pour le traitement de l'acné sévère.

Adapalène : Un rétinoïde synthétique utilisé par voie topique pour le traitement de l'acné.

Tazarotène : Un rétinoïde utilisé pour le traitement du psoriasis et de l'acné.

Unicité

La trétinoïne tocophéryl est unique en raison de sa combinaison de trétinoïne et de tocophéryl, offrant à la fois des avantages rétinoïdes et antioxydants. Ce double mécanisme d'action améliore son efficacité dans le traitement des affections cutanées tout en minimisant les effets secondaires potentiels associés à l'utilisation des rétinoïdes .

Activité Biologique

Tocoretinate, a synthetic derivative of vitamin E, has garnered attention for its potential biological activities, particularly in tissue repair and dermatological applications. This article synthesizes current research findings, clinical studies, and pharmacological data to elucidate the biological activity of this compound.

Overview of this compound

This compound is primarily known for its role in promoting tissue repair and has been studied for its effects on various skin conditions. Its mechanism of action is linked to its ability to modulate cellular responses and enhance wound healing processes.

Tissue Repair Promotion

This compound has been identified as a tissue-repair promoting agent. Research indicates that it enhances fibroblast activity and collagen synthesis, which are crucial for wound healing. In a study by Sakyo et al., the compound was shown to significantly upregulate the expression of genes associated with tissue repair processes, including collagen and elastin synthesis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which contribute to its effectiveness in treating skin disorders. By reducing pro-inflammatory cytokines, it helps alleviate symptoms associated with conditions like systemic sclerosis and morphea. In a clinical trial, topical this compound led to improvements in hypertrophic scars and skin sclerosis .

Case Study: Systemic Sclerosis

A notable study focused on the application of this compound in patients with systemic sclerosis demonstrated significant clinical improvements. Patients treated with topical this compound showed reduced skin thickening and improved mobility. The study highlighted the compound's role in modulating fibroblast activity and collagen deposition .

Case Study: Amyloidosis

Another investigation assessed the efficacy of this compound in patients with lichen amyloidosis and macular amyloidosis. The results indicated that topical application not only reduced clinical symptoms but also normalized epidermal structure, suggesting a restorative effect on skin integrity .

The biological activity of this compound can be attributed to several mechanisms:

- Retinoic Acid Receptor Agonism : this compound acts as an agonist for retinoic acid receptors, influencing gene expression related to skin health and repair .

- Fibroblast Modulation : It enhances fibroblast proliferation and activity, leading to increased collagen production essential for wound healing.

- Antioxidant Properties : As a derivative of vitamin E, it possesses antioxidant capabilities that protect skin cells from oxidative stress.

Data Tables

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Sakyo et al. (1991) | General tissue repair | Topical this compound | Enhanced collagen synthesis |

| Clinical Trial (Sclerosis) | Systemic sclerosis | Topical this compound | Reduced skin thickening |

| Clinical Study (Amyloidosis) | Lichen & macular amyloidosis | Topical this compound | Reduced symptoms; normalized epidermal structure |

Propriétés

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.